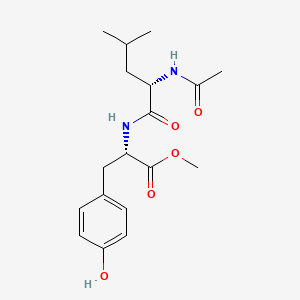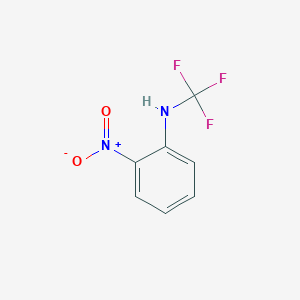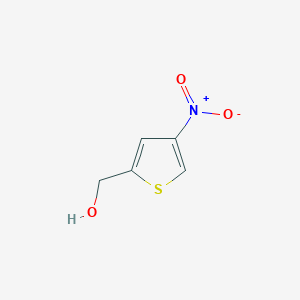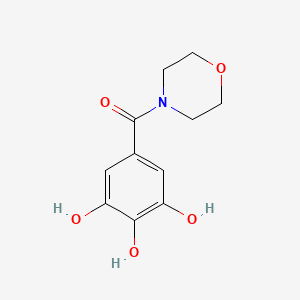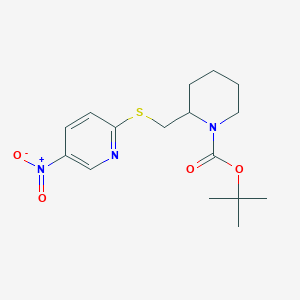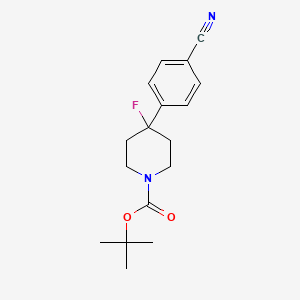
Tert-butyl 4-(4-cyanophenyl)-4-fluoropiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Cyanophenyl)-4-fluoro-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a cyanophenyl group, a fluorine atom, and a piperidine ring, making it a valuable subject for research in organic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyanophenyl)-4-fluoro-1-piperidinecarboxylic acid 1,1-dimethylethyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyanophenyl Intermediate:
Piperidine Ring Formation: The piperidine ring is constructed through cyclization reactions, often involving amines and aldehydes or ketones.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Cyanophenyl)-4-fluoro-1-piperidinecarboxylic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
4-(4-Cyanophenyl)-4-fluoro-1-piperidinecarboxylic acid 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-Cyanophenyl)-4-fluoro-1-piperidinecarboxylic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The fluorine atom and cyano group can form strong interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The piperidine ring may also play a role in enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Cyanophenyl)-4-fluoropiperidine: Lacks the ester group, making it less lipophilic.
4-(4-Cyanophenyl)-4-fluoro-1-piperidinecarboxylic acid: Lacks the tert-butyl ester group, affecting its solubility and stability.
4-(4-Cyanophenyl)-4-fluoro-1-piperidinecarboxamide: Contains an amide group instead of an ester, altering its reactivity and biological activity.
Uniqueness
4-(4-Cyanophenyl)-4-fluoro-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is unique due to the presence of both a fluorine atom and a cyano group, which confer distinct chemical and biological properties. The tert-butyl ester group also enhances its lipophilicity, making it more suitable for certain applications compared to its analogs.
This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific disciplines.
Propriétés
Formule moléculaire |
C17H21FN2O2 |
|---|---|
Poids moléculaire |
304.36 g/mol |
Nom IUPAC |
tert-butyl 4-(4-cyanophenyl)-4-fluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C17H21FN2O2/c1-16(2,3)22-15(21)20-10-8-17(18,9-11-20)14-6-4-13(12-19)5-7-14/h4-7H,8-11H2,1-3H3 |
Clé InChI |
VYRKLCSYFBVVCD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Oxa-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13965325.png)

![bis[4-(1,1-dimethylethyl)phenyl]-Iodonium](/img/structure/B13965338.png)
